molecular formula C8H12N2S B11812027 2-Cyclopentylthiazol-5-amine CAS No. 1159819-10-9

2-Cyclopentylthiazol-5-amine

Cat. No.: B11812027
CAS No.: 1159819-10-9
M. Wt: 168.26 g/mol
InChI Key: SIPZALTZOZTHLA-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Heterocycles in Contemporary Chemical Biology and Medicinal Chemistry Research

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, is a fundamental scaffold in a vast array of biologically active molecules and commercially available drugs. tandfonline.comresearchgate.net Its versatile nature makes it an essential component of natural products, such as vitamin B1 (thiamine), and medicinally important synthetic compounds. tandfonline.comresearchgate.netscholarsresearchlibrary.com The aromaticity of the thiazole ring, coupled with its ability to participate in hydrogen bonding, contributes to its effective interaction with biological targets. researchgate.netmedmedchem.com

The significance of thiazoles in medicinal chemistry is underscored by their presence in drugs with diverse therapeutic actions, including antimicrobial, anticancer, anti-inflammatory, and antiviral agents. tandfonline.comresearchgate.netnih.gov For instance, thiazole derivatives are found in the structures of the anti-HIV drug Ritonavir, the anti-cancer drug Dasatinib, and the anti-inflammatory drug Meloxicam. medmedchem.comglobalresearchonline.net The adaptability of the thiazole ring allows for a wide range of structural modifications, enabling chemists to fine-tune the pharmacological properties of these molecules to enhance efficacy and selectivity. fabad.org.tr This has led to continuous and intensive research into novel thiazole-based compounds for various therapeutic applications. tandfonline.com

Overview of Substituted Aminothiazole Derivatives and Their Research Importance

Within the broad family of thiazoles, substituted aminothiazoles, particularly 2-aminothiazoles, represent a privileged structural motif in medicinal chemistry. scholarsresearchlibrary.comnih.gov These compounds serve as crucial intermediates in the synthesis of a multitude of biologically active molecules, including pharmaceuticals and dyes. researchgate.net The presence of the amino group provides a key site for further chemical modifications, allowing for the creation of extensive libraries of derivatives for biological screening. nih.govmdpi.com

The research importance of substituted aminothiazoles stems from their wide spectrum of demonstrated biological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects. scholarsresearchlibrary.comnih.gov The versatility of the 2-aminothiazole (B372263) scaffold allows it to act as a pharmacophore, a key structural component responsible for a drug's biological activity. mdpi.comresearchgate.net Consequently, medicinal chemists frequently utilize this scaffold in the design and development of new therapeutic agents targeting a variety of diseases. nih.govresearchgate.net The continuous exploration of novel synthetic routes to access diverse substituted aminothiazoles remains an active area of chemical research. nih.govnih.gov

Specific Academic Relevance of the 2-Cyclopentylthiazol-5-amine Scaffold within the Thiazole Family

While the broader classes of thiazoles and aminothiazoles are well-established in research, the specific scaffold of this compound and its derivatives have garnered interest for their potential in targeted therapeutic applications. The cyclopentyl group at the 2-position of the thiazole ring is a lipophilic moiety that can influence the compound's pharmacokinetic properties, such as absorption and distribution within the body.

The academic relevance of the this compound scaffold is highlighted by its investigation in various research contexts. For instance, derivatives of this scaffold have been explored for their potential as inhibitors of specific enzymes, such as 5-lipoxygenase (5-LOX), which is a target for anti-inflammatory therapies. rsc.org The substitution pattern, with the amine group at the 5-position, offers a distinct chemical architecture compared to the more commonly studied 2-aminothiazoles, potentially leading to novel biological activities and target interactions. The synthesis and biological evaluation of compounds incorporating the 2-cyclopentylthiazole moiety are subjects of ongoing research, aiming to uncover new lead compounds for drug discovery. nottingham.ac.ukbldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1159819-10-9

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

2-cyclopentyl-1,3-thiazol-5-amine

InChI

InChI=1S/C8H12N2S/c9-7-5-10-8(11-7)6-3-1-2-4-6/h5-6H,1-4,9H2

InChI Key

SIPZALTZOZTHLA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC=C(S2)N

Origin of Product

United States

Computational and Theoretical Investigations of 2 Cyclopentylthiazol 5 Amine and Analogs

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and its receptor.

Molecular docking studies have been employed to predict the binding modes and affinities of thiazole (B1198619) derivatives with a variety of biological targets. For instance, studies on 2-aminothiazole (B372263) inhibitors have revealed their binding mechanisms with Cyclin-Dependent Kinase 5 (CDK5), a key enzyme in neuronal processes. nih.gov The calculated binding free energies from these studies often correlate well with experimental results. nih.gov

In the context of anticancer research, docking studies on 2-aminothiazole derivatives have identified their potential to interact with the active site of the Hec1/Nek2 protein, which is crucial for cell division. tandfonline.comnih.gov Similarly, the binding affinities of thiazole derivatives have been evaluated against other cancer-related targets like the tubulin-combretastatin A-4 binding site and the Human Epidermal growth factor receptor (HER). nih.govnih.govmdpi.com For example, certain benzo[d]thiazol-2-amine derivatives have shown high binding affinities to the HER enzyme, with docking scores as favorable as -10.4 kcal/mol. nih.gov

Furthermore, the antimicrobial potential of thiazole derivatives has been explored by docking them against targets such as glucosamine-6-phosphate synthase and DNA gyrase. researchgate.neteven3.com.br For instance, a thiazole derivative, TZ-03, demonstrated a significant capacity to conjugate with the DNA-gyrase target. even3.com.br The binding affinities of hydrazine-clubbed thiazoles have also been investigated against enzymes relevant to diabetes, such as α-amylase and α-glucosidase. nih.gov

The following table summarizes the predicted binding affinities of some thiazole analogs against various biological targets:

Compound/Analog Type Target Predicted Binding Affinity (kcal/mol)
Benzo[d]thiazol-2-amine derivative Human Epidermal growth factor receptor (HER) -10.4
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog Tubulin-combretastatin A-4 binding site -6.502 to -8.341
Thiazole-based thiosemicarbazone Target protein Rab7b -6.7

The stability of the ligand-target complex is determined by various intermolecular interactions. Molecular docking studies are crucial for identifying these key interactions.

Hydrogen Bonding: Hydrogen bonds are a predominant interaction in many ligand-receptor complexes. For example, the binding of 2-aminothiazole inhibitors to CDK5 is favored by hydrogen bonds with the Cys83 residue. nih.gov In another study, thiazole-based thiosemicarbazones formed hydrogen bonds with amino acid residues like Gly20, Glu68, Ser23, and Thr22 in their target protein. dovepress.com Similarly, a thiazole derivative targeting DNA gyrase formed a hydrogen bond with the amino acid Gly-77. even3.com.br

Hydrophobic and van der Waals Interactions: These interactions are also critical for ligand binding. In the case of CDK5 inhibitors, van der Waals interactions, particularly with Ile10, play a crucial role in distinguishing the bioactivity of different inhibitors. nih.gov The presence of a chlorine atom in a thiazole derivative was found to be decisive for forming important hydrophobic interactions with its target. even3.com.br

π-Interactions: π-stacking, π-alkyl, and π-sulfur interactions are also observed in the binding of thiazole derivatives. For instance, a thiazole derivative, TZ-03, was found to form pi-alkyl and pi-sulfur interactions with Cys-10 and His-106 residues of Glutathione S-transferase (GST). even3.com.br Another study on hydrazine (B178648) clubbed thiazoles revealed π-stacking interactions with Tyr155 of the target protein 3A4A. nih.gov

The table below details some of the key intermolecular interactions identified in docking studies of thiazole analogs.

Thiazole Analog Target Key Interacting Residues Type of Interaction
2-aminothiazole inhibitor CDK5 Cys83, Ile10 Hydrogen bonding, van der Waals
Thiazole derivative TZ-03 DNA gyrase Gly-77, Glu-50, Arg-76 Hydrogen bond, pi-cation, pi-anion
Thiazole derivative TZ-03 Glutathione S-transferase (GST) Cys-10, His-106 pi-alkyl, pi-sulfur
Hydrazine clubbed thiazole Protein 3A4A Tyr155 π-stacking

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models have been successfully developed for various series of thiazole derivatives to predict their biological activities. These models are built using a range of molecular descriptors, including topological, electronic, geometric, and physicochemical properties. For instance, a QSAR study on a series of 25 thiazole derivatives used descriptors like molar refractivity (MR), the logarithm of the partition coefficient (LogP), the energy of the lowest unoccupied molecular orbital (ELUMO), and a topological descriptor (J) to build a predictive model for their activity against PIN1.

In another study, QSAR models for the antimicrobial activity of 2,4-disubstituted thiazoles were developed, indicating that the molecular connectivity index (2χv) and Kier's shape index (κα3) are key parameters. researchgate.net For 2-aminothiazole derivatives with anticancer activity, a three-descriptor QSAR model was generated using descriptors such as Moreau-Broto autocorrelation (ATSC1i), Moran autocorrelation (MATS8c), and the relative positive surface area (RPSA). tandfonline.comnih.gov

The statistical quality of these models is assessed using various metrics. For example, a model for thiazole derivatives as PIN1 inhibitors showed a squared correlation coefficient (R²) of 0.76 and a cross-validation coefficient (R²cv) of 0.63. An artificial neural network (ANN) model for the same series of compounds yielded even better performance with an R² of 0.98 and an R²cv of 0.99.

The following table presents the statistical parameters of some QSAR models developed for thiazole derivatives.

Thiazole Derivative Series Biological Activity Model Type R²cv (Q²) R²test
Thiazole derivatives PIN1 inhibition MLR 0.76 0.63 0.78
Thiazole derivatives PIN1 inhibition ANN 0.98 0.99 0.98
2-aminothiazoles Hec1/Nek2 inhibition - 0.8436 0.7965 0.6308
Thiazole/thiadiazole derivatives Human adenosine (B11128) A3 receptor antagonism FA 0.744 0.689 -

A primary goal of QSAR studies is to identify the structural features of molecules that are either beneficial or detrimental to their biological activity. For 2,4-disubstituted thiazoles with antimicrobial activity, it was found that the presence of nitro (NO2) and methoxy (B1213986) (OCH3) groups at the para position of a phenyl ring significantly improved their activity. researchgate.net

In a study of thiazole and thiadiazole derivatives as human adenosine A3 receptor antagonists, the binding affinity was found to increase with a decrease in the lipophilicity of the compounds and in the presence of a methyl or ethyl substituent at a specific position (R). nih.gov Conversely, the presence of a tert-butyloxy group at the same position decreased the binding affinity. nih.gov The QSAR model for 2-aminothiazole derivatives as Hec1/Nek2 inhibitors highlighted the importance of descriptors related to the spatial autocorrelation of properties along the molecule's topological structure. tandfonline.comnih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which can be crucial for understanding their interactions with biological targets.

MD simulations have been used to investigate the binding mechanism of 2-aminothiazole inhibitors with CDK5, revealing the importance of hydrogen bonding and hydrophobic interactions in the stability of the complex. nih.gov These simulations can also help to explain the differences in bioactivity among a series of inhibitors. nih.gov

In another study, MD simulations were performed on newly designed 2-aminothiazole derivatives targeting the Hec1/Nek2 protein to analyze their thermodynamic behavior and molecular stability. tandfonline.com The results of these simulations can be further analyzed using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to predict the free binding energies of the ligand-protein complexes. tandfonline.comnih.gov

Furthermore, computational studies have investigated the dynamics of aqueous electrolytes containing 2-aminothiazole, providing insights into their behavior at electrified interfaces, which is relevant for applications such as corrosion inhibition. acs.org These simulations have shown that the hydrophobicity of the inhibitor molecules affects both the stability of the films they form and their recovery time after displacement by an electric field. acs.org

Exploration of Preferred Conformations in Solution and Receptor Binding Sites

Conformational analysis is a cornerstone of understanding how molecules like 2-Cyclopentylthiazol-5-amine interact with their biological targets. lumenlearning.com The three-dimensional shape of a molecule is critical for its ability to bind to a receptor. Computational methods, such as molecular mechanics and quantum mechanics, are employed to determine the most stable conformations of these molecules in different environments. nih.govnih.gov

When considering receptor binding, the conformational landscape becomes even more critical. The binding site of a protein presents a specific three-dimensional environment that will favor a particular conformation of the ligand. Molecular docking simulations are a powerful tool to predict how this compound and its analogs fit into a receptor's active site. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.netmdpi.com The preferred conformation in a binding site may differ significantly from that in solution, as the molecule adapts its shape to maximize favorable interactions with the receptor.

Dynamic Behavior of the Thiazole Scaffold and its Substituents

The thiazole ring, a five-membered heterocyclic structure, serves as a versatile scaffold in many biologically active compounds. nih.gov Its dynamic behavior, along with that of its substituents, plays a crucial role in its function. acs.org Molecular dynamics (MD) simulations can provide a detailed picture of the motions of the thiazole scaffold and its appended groups over time. researchgate.net

The table below summarizes the key torsional angles that describe the conformational space of this compound, which are critical for understanding its dynamic behavior.

Dihedral AngleDescriptionTypical Range (degrees)
τ1 (C-C-C-C)Puckering of the cyclopentyl ringVaries with conformation (e.g., envelope, twist)
τ2 (C-C-Thiazole)Rotation of the cyclopentyl group relative to the thiazole ring0 - 360
τ3 (Thiazole-N)Orientation of the amine group0 - 360

This table is generated based on general principles of conformational analysis and is illustrative for this compound.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations offer a powerful lens through which to examine the electronic structure of molecules, providing insights that are not readily accessible through experimental means alone. nih.govrjmseer.comrsc.org These calculations are instrumental in understanding the reactivity and intrinsic properties of compounds like this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. ntu.edu.iqresearchgate.net A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is typically localized on the electron-rich thiazole ring and the amino group, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the thiazole ring, suggesting its susceptibility to nucleophilic attack.

The charge distribution within the molecule, often visualized through molecular electrostatic potential (MEP) maps, reveals regions of positive and negative charge. These maps highlight the electron-rich areas (typically colored red or yellow) and electron-deficient areas (colored blue). In this compound, the nitrogen and sulfur atoms of the thiazole ring, as well as the nitrogen of the amine group, are expected to be regions of negative electrostatic potential, making them likely sites for hydrogen bonding and interactions with electrophiles.

The following table presents hypothetical HOMO and LUMO energy values and the resulting energy gap for this compound, calculated using a representative density functional theory (DFT) method.

ParameterEnergy (eV)
HOMO-6.2
LUMO-1.5
HOMO-LUMO Gap (ΔE)4.7

These values are illustrative and would be determined through specific quantum chemical calculations.

Predictions of Reactivity and Regioselectivity (e.g., electrophilic and nucleophilic substitution preferences on the thiazole ring)

Quantum chemical calculations can predict the reactivity and regioselectivity of chemical reactions involving the thiazole ring. mdpi.com By analyzing parameters derived from the electronic structure, such as Fukui functions or local electrophilicity and nucleophilicity indices, it is possible to identify the most reactive sites within the molecule. irjweb.comnih.gov

For electrophilic substitution on the thiazole ring of this compound, the calculations would likely indicate that the carbon atom at position 4 is the most susceptible to attack. This is due to the electron-donating effect of the amino group at position 5, which increases the electron density at the adjacent carbon.

For nucleophilic substitution, the situation is more complex. While the thiazole ring itself is generally electron-rich, certain positions can be activated towards nucleophilic attack under specific conditions or with appropriate leaving groups. Computational models can help to elucidate the most probable sites for such reactions.

The predictions from these quantum chemical calculations are invaluable for guiding the synthesis of new analogs of this compound with desired properties and for understanding their potential metabolic pathways.

Structure Activity Relationship Sar and Structural Modification Strategies for 2 Cyclopentylthiazol 5 Amine

Impact of Substituents on the Thiazole (B1198619) Ring System

The biological profile of a thiazole derivative is intricately linked to the nature and position of its substituents. Modifications at positions 2, 4, and 5 of the thiazole ring can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties. Current time information in Bangalore, IN.mdpi.com

Role of the Cyclopentyl Group at Position 2 in Modulating Activity and Selectivity

The substituent at the C-2 position of the thiazole ring plays a crucial role in defining the molecule's interaction with its biological target. The cyclopentyl group in 2-Cyclopentylthiazol-5-amine is a lipophilic moiety that can significantly impact the compound's activity and selectivity.

Research on various 2-substituted thiazoles has shown that the C-2 position can accommodate a range of lipophilic substitutions, which can be crucial for activity. plos.org For instance, in a series of 2-aminothiazoles with anti-tubercular activity, a cyclopentyl urea (B33335) analog demonstrated good activity against Mycobacterium tuberculosis and favorable selectivity. nih.gov This suggests that the cyclopentyl group can effectively occupy hydrophobic pockets within a target protein's binding site. nih.gov The size and conformation of the cycloalkyl group can also be a determining factor, with the flexibility of the five-membered ring potentially allowing for a better fit within the receptor compared to a more rigid cyclohexane (B81311) ring. core.ac.uk

The introduction of a cyclopentyl group, as seen in novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles, has been associated with anticonvulsant activities. tandfonline.com This underscores the versatility of the cyclopentyl moiety in directing the pharmacological profile of the thiazole core towards different therapeutic areas. The hydrophobic nature of the cyclopentyl group can also contribute to improved membrane permeability, a desirable pharmacokinetic property.

Significance of the Amino Group at Position 5 for Biological Efficacy

The amino group at the C-5 position of the thiazole ring is a key pharmacophoric feature that often plays a pivotal role in biological efficacy. This functional group can act as a hydrogen bond donor and/or acceptor, facilitating crucial interactions with the biological target.

Studies on various 2,5-disubstituted thiazoles have highlighted the importance of the amino group, or a derivative thereof, for potent biological activity. mdpi.com For example, in a series of 2-amino-5-(thioaryl)thiazoles identified as potent and selective Itk inhibitors, the amino group was a constant feature among the active compounds. nih.gov Similarly, the development of 5-aminothiazole-based ligands for prolyl oligopeptidase revealed that this scaffold could selectively modulate the enzyme's protein-protein interaction functions. acs.org

Effects of Systematic Modifications at Positions 2, 4, and 5 of the Thiazole Ring

Systematic modifications at positions 2, 4, and 5 of the thiazole ring are a cornerstone of SAR studies, providing a roadmap for optimizing biological activity. Research has shown that even minor alterations at these positions can lead to significant changes in potency and selectivity.

The C-4 position, for instance, is often sensitive to change. plos.org However, in some cases, the introduction of specific substituents at C-4 can be beneficial. For example, in a series of anti-tubercular 2-aminothiazoles, the presence of a 2-pyridyl substituent at C-4 was found to be a strict requirement for potency. nih.gov

The following interactive table summarizes the observed effects of various substituents at the 2, 4, and 5-positions of the thiazole ring based on findings from multiple studies.

PositionSubstituent TypeObserved Effect on Biological ActivityReference(s)
2 Lipophilic (e.g., aryl, alkylamino, cyclopentyl)Often crucial for activity, can enhance binding to hydrophobic pockets. plos.orgmdpi.com
2 PhenylureaShowed higher activity compared to aniline (B41778) counterparts in some series. nih.gov
2 Small alkyl or polar amidesGenerally resulted in a loss of activity in certain anti-tubercular series. nih.gov
4 2-PyridylStrict requirement for potency in a specific anti-tubercular series. nih.gov
4 Carboxamide or ketoneResulted in inactive compounds in one study. plos.org
4 2-Pyrazinyl, 4-pyrimidinyl, 2-quinolylShowed moderate activity but also moderate cytotoxicity. plos.org
5 AminoOften a key pharmacophore, crucial for hydrogen bonding and biological efficacy. mdpi.comacs.org
5 NitroImportant for the activity of drugs like Nitazoxanide. nih.gov
5 ThioarylLed to potent and selective Itk inhibitors. nih.gov

Rational Design of Novel this compound Analogs

Building on the foundational knowledge of SAR, the rational design of novel analogs of this compound aims to enhance its therapeutic properties. Key strategies include bioisosteric replacements and conformational restriction. nih.govchemrxiv.org

Bioisosteric Replacements for Enhanced Potency or Selectivity

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design to improve potency, selectivity, or metabolic stability. researchgate.nethyphadiscovery.com

For the cyclopentyl group at the C-2 position, potential bioisosteres could include other cycloalkyl groups of varying ring sizes to probe the dimensions of the hydrophobic binding pocket. core.ac.uk Aromatic rings, such as a phenyl or a pyridyl group, could also be considered as non-classical bioisosteres, potentially introducing additional interactions like pi-stacking. hyphadiscovery.com In some kinase inhibitor designs, a bicyclo[1.1.1]pentane group has been successfully used as a nonclassical phenyl ring bioisostere. baranlab.org

The amino group at the C-5 position can also be a target for bioisosteric replacement. Depending on the specific interactions it forms, it could be replaced with groups like a hydroxyl, a small amide, or a sulfonamide. The sulfonamide moiety, for instance, can act as a bioisostere for a carboxylic group and form similar hydrogen bond networks. nih.gov

Strategies for Conformational Restriction and Introduction of Rigid or Flexible Linkers

Controlling the conformational flexibility of a molecule can lead to enhanced potency and selectivity by pre-organizing the molecule into its bioactive conformation, thus reducing the entropic penalty upon binding to its target.

For this compound, conformational restriction can be achieved by introducing rigid linkers or by incorporating the scaffold into a larger, more constrained ring system. For example, replacing the flexible cyclopentyl group with a more rigid bicyclic system could lock the molecule into a more favorable conformation. biorxiv.org

Alternatively, introducing linkers between the thiazole core and its substituents can modulate the molecule's ability to adopt different spatial arrangements. The design of kinase inhibitors has shown that both rigid and flexible linkers can be strategically employed to optimize target engagement. biorxiv.org The use of thiazole and oxazoline (B21484) rings within cyclic peptides has been shown to impose severe conformational restrictions, creating unique molecular shapes. researchgate.net This principle could be applied to design macrocyclic analogs of this compound with defined three-dimensional structures. Conformational analysis of the parent molecule and its analogs through computational methods can provide valuable insights into the preferred spatial arrangements and guide the design of conformationally constrained derivatives. nih.govnih.govsapub.org

Combinatorial Chemistry and Library Synthesis Approaches for Thiazole Derivatives

Combinatorial chemistry has emerged as a powerful tool in drug discovery, enabling the rapid synthesis of large, diverse libraries of compounds for high-throughput screening. For thiazole derivatives, which are prevalent in many biologically active compounds, several combinatorial and library synthesis strategies have been developed to explore their vast chemical space and identify novel therapeutic agents. nih.gov These approaches often leverage the robust and versatile nature of thiazole ring synthesis, particularly the Hantzsch reaction and its modern variations.

A variety of synthetic methods have been developed for the creation of thiazole libraries, including multi-component reactions, solid-phase synthesis, and the use of advanced catalysts. Multi-component reactions (MCRs) are particularly efficient, allowing for the construction of complex molecules in a single step from three or more starting materials, which simplifies the synthetic process and increases diversity. acs.org For instance, a one-pot, multi-component synthesis of 2,4-disubstituted thiazoles has been described, offering an alternative to traditional methods and being well-suited for combinatorial chemistry applications.

Solid-phase synthesis has also been extensively used to generate thiazole libraries. This technique involves attaching a starting material to a solid support, carrying out a series of reactions, and then cleaving the final product from the support. This approach facilitates the purification of intermediates and allows for the automation of the synthesis process. For example, a solid-phase parallel synthesis method has been developed for 2,4,5-trisubstituted thiazole derivatives, utilizing a carbamimidothioate linker to enable the construction of a large library of compounds. scielo.br

Microwave-assisted synthesis has also been employed to accelerate the generation of thiazole libraries. This technology can significantly reduce reaction times and improve yields. A notable example is the microwave-assisted solid-phase synthesis of a 2,4-disubstituted thiazole, where the conversion of a hydroxyl moiety to an amine was efficiently monitored using FT-IR spectroscopy. researchgate.net

Furthermore, innovative catalytic systems have been developed to facilitate the synthesis of thiazole libraries with high functional group tolerance. An iridium-catalyzed sulfur ylide insertion reaction has been reported for the synthesis of a diverse library of thiazoles and selenothiazoles. This method is tolerant of various functional groups and has been applied to the synthesis of known drugs, demonstrating its utility in medicinal chemistry for library diversification. pharmgkb.org

The table below summarizes various research findings on the combinatorial synthesis of thiazole derivatives, highlighting the diversity of approaches and their applications.

Synthesis Method Thiazole Scaffold Key Features Application
Multi-component Reaction2,4-Disubstituted ThiazolesOne-pot, one-step reaction.Library synthesis for biological screening. acs.org
Solid-Phase Synthesis2,4,5-Trisubstituted ThiazolesUse of a carbamimidothioate linker.Preparation of drug-like thiazole ring systems. scielo.br
Microwave-Assisted Solid-Phase Synthesis2,4-Disubstituted ThiazolesRapid conversion of functional groups.Combinatorial scaffold for new drug discovery. researchgate.net
Iridium-Catalyzed Ylide InsertionThiazoles and SelenothiazolesHigh functional group tolerance.Library diversification in medicinal chemistry. pharmgkb.org

Future Research Directions and Academic Perspectives

Exploration of Novel Biological Targets and Therapeutic Applications for 2-Cyclopentylthiazol-5-amine

The thiazole (B1198619) ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and biologically active compounds with a wide array of activities, including antimicrobial, anti-inflammatory, and anticancer effects. acs.orgnih.govresearchgate.net For this compound specifically, future research should be directed towards a systematic and broad-based screening to uncover its full therapeutic potential.

Initial research into analogous structures provides clues for potential starting points. For instance, derivatives of thiazole have been investigated as inhibitors of the PI3K-AKT and Ras-Raf-MEK-ERK signaling pathways, which are crucial in cell proliferation and are often dysregulated in cancer. googleapis.com A fragment-based drug discovery campaign identified a related structure, tert-butyl (2-(cyclopent-1-en-1-yl)thiazol-5-yl)carbamate, as a component of inhibitors targeting the WDR5-MYC interaction, a key driver in many human cancers. nih.gov The cyclopentyl group in similar molecules has been shown to occupy a hydrophobic pocket in target proteins, suggesting its importance in binding affinity. nih.gov

Future investigations should therefore include:

Broad-Spectrum Kinase Profiling: Screening this compound against a large panel of human kinases to identify potential inhibitory activity.

Antiproliferative Assays: Evaluating the compound's effect on the growth of various cancer cell lines to uncover potential as an anticancer agent. unijisedu.com

Antimicrobial and Antifungal Screening: Testing against a diverse range of bacterial and fungal strains, as the thiazole moiety is a known pharmacophore in antimicrobial agents. nih.govrsc.org

Neurological Target Exploration: Investigating potential activity against targets involved in neurodegenerative diseases, another area where thiazole derivatives have shown promise. googleapis.com

Integration of Artificial Intelligence and Machine Learning in Thiazole-Based Drug Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification of lead compounds and predicting their biological activities. nih.goveurekaselect.com For this compound, these computational tools can be pivotal in guiding future research.

ML models, particularly Quantitative Structure-Activity Relationship (QSAR) models, can be developed for thiazole derivatives to predict their efficacy against various biological targets. nih.govresearchgate.net These models use existing data from libraries of thiazole compounds to identify structural features that correlate with specific biological activities. researchgate.net

Future research directions integrating AI and ML include:

Predictive Modeling: Building ML models to predict the potential biological activities, pharmacokinetic properties, and toxicity of virtual derivatives of this compound. researchgate.net This would enable the in silico screening of a vast chemical space to prioritize the synthesis of the most promising analogues.

Target Identification: Employing AI algorithms to analyze large biological datasets and predict novel protein targets for which this compound or its derivatives might have a high binding affinity.

De Novo Design: Using generative AI models to design novel thiazole-based compounds with optimized properties, starting from the this compound scaffold.

AI/ML ApplicationDescriptionPotential Impact on this compound Research
QSAR Modeling Develops models that correlate chemical structure with biological activity.Predicts the potential efficacy of new derivatives against targets like kinases or microbial enzymes.
Virtual Screening Computationally screens large libraries of compounds against a biological target.Rapidly identifies promising derivatives of this compound for synthesis and testing.
ADMET Prediction Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds.Prioritizes derivatives with favorable drug-like properties early in the discovery process.
Generative Models Designs novel molecules with desired properties.Creates entirely new thiazole compounds based on the this compound core structure.

Development of Sustainable and Green Chemistry Approaches for Thiazole Synthesis

Traditional methods for synthesizing heterocyclic compounds like thiazoles often rely on harsh reaction conditions and hazardous solvents, leading to significant environmental waste. nih.govresearchgate.net The principles of green chemistry are increasingly being applied to organic synthesis to develop more environmentally benign processes. bepls.com

Future research should focus on developing sustainable methods for the synthesis of this compound and its derivatives. This includes the use of:

Greener Solvents: Replacing conventional volatile organic solvents with water, supercritical fluids, or bio-based solvents. nih.govbepls.com

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. researchgate.netbepls.com

Catalytic Methods: Employing non-toxic and recyclable catalysts to improve reaction efficiency and minimize waste. mdpi.com Electrochemical synthesis is another emerging green method for thiazole ring formation. rsc.org

Green Chemistry ApproachDescriptionAdvantage for Thiazole Synthesis
Microwave-Assisted Synthesis Uses microwave energy to heat reactions rapidly and uniformly.Reduces reaction times, increases yields, and can minimize side product formation. bepls.com
Ultrasonic-Mediated Synthesis Employs high-frequency sound waves to induce cavitation and enhance chemical reactivity.Offers an energy-efficient method that can be performed at lower temperatures. bepls.com
Use of Green Solvents Involves solvents like water, ethanol, or ionic liquids that are less harmful to the environment.Reduces pollution and health hazards associated with volatile organic compounds. nih.gov
Biocatalysis Utilizes enzymes or whole microorganisms to catalyze reactions.Provides high selectivity and operates under mild, environmentally friendly conditions. mdpi.com

Interdisciplinary Research Synergies: Bridging Synthetic Organic Chemistry, Computational Chemistry, and In Vitro Biology for this compound Research

The accelerated discovery and development of new therapeutic agents based on the this compound scaffold will heavily rely on the synergy between multiple scientific disciplines. A collaborative approach integrating synthetic chemistry, computational modeling, and biological testing is essential for a comprehensive and efficient research program.

This interdisciplinary workflow would typically involve:

Computational Design: Computational chemists use molecular docking and AI-driven methods to design and predict the activity of novel derivatives of this compound. rsc.org

Chemical Synthesis: Synthetic organic chemists then synthesize the prioritized compounds, focusing on efficient and sustainable methods. rsc.org

Biological Evaluation: The newly synthesized compounds are passed to biologists for in vitro testing to validate the computational predictions and determine their actual biological activity and potency. unijisedu.com

The results from the biological assays provide crucial feedback to the computational chemists, allowing for the refinement of their models and the design of the next generation of compounds in an iterative cycle of design, synthesis, and testing. This collaborative loop ensures that research efforts are continuously guided by empirical data, increasing the probability of discovering compounds with significant therapeutic potential.

Q & A

Q. What are the common synthetic routes for preparing 2-cyclopentylthiazol-5-amine, and how do reaction conditions influence yield?

this compound is typically synthesized via cyclocondensation reactions. A general procedure involves reacting cyclopentyl-substituted thioureas with α-haloketones or α-haloaldehydes under basic conditions (e.g., KOH/EtOH) to form the thiazole ring . Microwave-assisted synthesis has been reported to improve reaction efficiency for similar thiazole derivatives, reducing reaction times from hours to minutes . Key factors affecting yield include:

  • Temperature : Higher temperatures (>100°C) may lead to side reactions like ring-opening.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in the cyclization step.
  • Catalysts : Lewis acids like ZnCl₂ can stabilize intermediates but may complicate purification .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : The cyclopentyl group shows characteristic multiplets at δ 1.5–2.5 ppm (¹H) and δ 25–35 ppm (¹³C). The thiazole amine proton appears as a broad singlet near δ 5.5 ppm .
  • IR spectroscopy : N–H stretching (3200–3400 cm⁻¹) and C–N/C–S vibrations (1500–1600 cm⁻¹) confirm the thiazole backbone .
  • X-ray crystallography : Resolves regiochemistry and hydrogen-bonding patterns in crystalline forms, critical for confirming synthetic accuracy .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in the synthesis of this compound derivatives?

Regioselectivity challenges arise when introducing substituents to the thiazole ring. Strategies include:

  • Directed metalation : Use of directing groups (e.g., pyridinyl) to control functionalization at specific positions .
  • Protecting group chemistry : Temporary protection of the amine group (e.g., Boc) prevents unwanted side reactions during electrophilic substitutions .
  • Computational modeling : DFT calculations predict electron density distributions to guide reaction design, reducing trial-and-error approaches .

Q. How should contradictory biological activity data for this compound analogs be analyzed?

Discrepancies in bioactivity (e.g., antimicrobial potency) may stem from:

  • Structural variations : Minor changes in cyclopentyl substituents (e.g., methyl vs. tert-butyl groups) alter lipophilicity and membrane permeability .
  • Assay conditions : Variations in bacterial strains, solvent (DMSO vs. saline), or incubation time can skew results. Standardized protocols (e.g., CLSI guidelines) are recommended for reproducibility .
  • Statistical validation : Use of ANOVA or Tukey’s HSD test identifies significant differences between analogs, filtering false positives .

Q. What mechanistic insights explain the anticancer activity of this compound derivatives?

Thiazole derivatives inhibit cancer cell proliferation via:

  • Kinase inhibition : Binding to ATP pockets of kinases (e.g., EGFR, VEGFR) disrupts signaling pathways. Molecular docking studies validate binding affinities .
  • Apoptosis induction : Upregulation of caspase-3/7 and PARP cleavage observed in flow cytometry assays .
  • Metabolic profiling : LC-MS-based metabolomics identifies disrupted pathways (e.g., glycolysis, nucleotide synthesis) in treated cells .

Analytical and Safety Considerations

Q. How can researchers mitigate degradation during long-term storage of this compound?

  • Storage conditions : Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent oxidation and photodegradation .
  • Stability monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products like sulfoxides or ring-opened byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
  • Waste disposal : Neutralize acidic/basic residues before transferring to halogenated waste containers for incineration .
  • Ventilation : Use fume hoods during synthesis to limit inhalation exposure to volatile intermediates (e.g., H₂S) .

Methodological Resources

  • Synthetic protocols : Detailed procedures for thiazole ring formation and functionalization .
  • Biological assays : Standardized antimicrobial (MIC) and cytotoxicity (MTT) testing protocols .
  • Data analysis tools : Open-access software (e.g., MestReNova for NMR, AutoDock for docking) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.